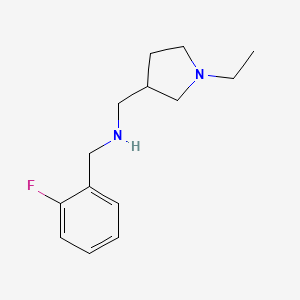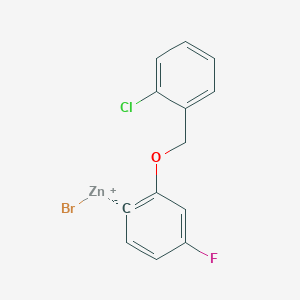
2-(2'-ChlorobenZyloxy)-4-fluorophenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2’-Chlorobenzyloxy)-4-fluorophenylZinc bromide is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it valuable in the field of synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-(2’-Chlorobenzyloxy)-4-fluorophenylZinc bromide typically involves the reaction of 2-(2’-Chlorobenzyloxy)-4-fluorophenylmagnesium bromide with zinc bromide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include low temperatures and the use of solvents like tetrahydrofuran (THF) to stabilize the organozinc compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2’-Chlorobenzyloxy)-4-fluorophenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF).
Conditions: These reactions are typically carried out under inert atmospheres at moderate temperatures.
Major Products
Applications De Recherche Scientifique
2-(2’-Chlorobenzyloxy)-4-fluorophenylZinc bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biological molecules, aiding in the study of biochemical pathways and mechanisms.
Medicine: The compound is valuable in the development of new pharmaceuticals, especially in the synthesis of drug candidates.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2’-Chlorobenzyloxy)-4-fluorophenylZinc bromide involves the transfer of the phenyl group to a target molecule. This process is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2’-Chlorobenzyloxy)-4-fluorophenylmagnesium Bromide: Similar in structure but contains magnesium instead of zinc.
2-Chlorobenzyl Bromide: Lacks the fluorophenyl group and zinc atom.
4-Fluorobenzyl Bromide: Contains a fluorophenyl group but lacks the chlorobenzyloxy group and zinc atom.
Uniqueness
2-(2’-Chlorobenzyloxy)-4-fluorophenylZinc bromide is unique due to its combination of a chlorobenzyloxy group and a fluorophenyl group, along with the presence of zinc. This combination imparts specific reactivity and stability, making it valuable in various synthetic applications.
Propriétés
Formule moléculaire |
C13H9BrClFOZn |
|---|---|
Poids moléculaire |
380.9 g/mol |
Nom IUPAC |
bromozinc(1+);1-[(2-chlorophenyl)methoxy]-3-fluorobenzene-6-ide |
InChI |
InChI=1S/C13H9ClFO.BrH.Zn/c14-13-7-2-1-4-10(13)9-16-12-6-3-5-11(15)8-12;;/h1-5,7-8H,9H2;1H;/q-1;;+2/p-1 |
Clé InChI |
NFFDMYGDWPFJDI-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C(=C1)COC2=[C-]C=CC(=C2)F)Cl.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


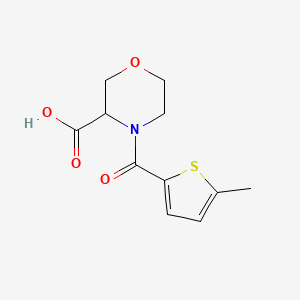
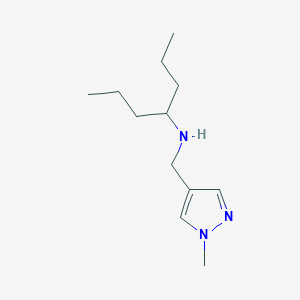
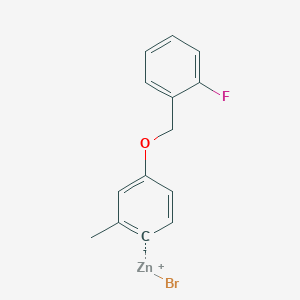

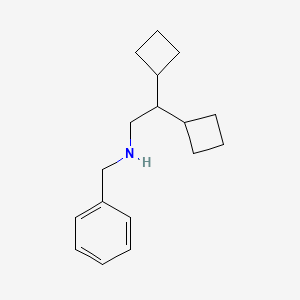
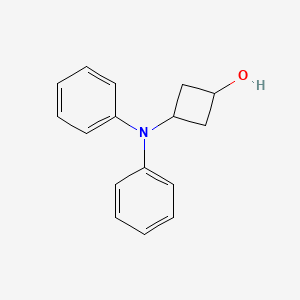
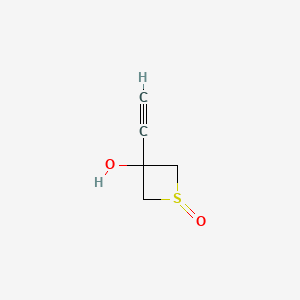
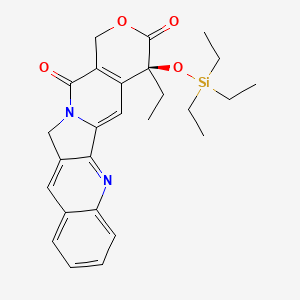
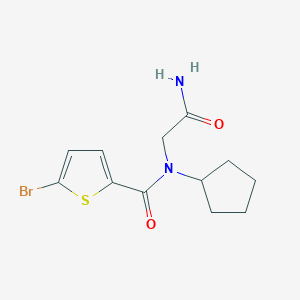
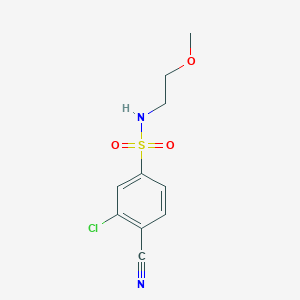
![(3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine](/img/structure/B14899344.png)
![9,10-Di-p-tolyl-10H-imidazo[1,2-a]naphtho[1,2-d]imidazole](/img/structure/B14899346.png)
